AlaMethicin F, AlaMethicin Rf 50, Atroviridin A, 18-L-GlutaMine-alaMethicin I
Description
1.1 AlaMethicin F and AlaMethicin Rf 50 Alamethicin is a peptide antibiotic produced by Trichoderma viride, characterized by its 20-amino acid sequence containing non-proteinogenic α-aminoisobutyric acid (Aib) residues, which stabilize its α-helical structure . The peptide forms voltage-dependent ion channels in lipid bilayers by aggregating 4–6 monomers . For instance, "Rf 50" may denote a chromatographic retention factor under 50% cholesterol conditions, as studies show cholesterol modulates alamethicin's conductance and oligomer stability .
1.2 Atroviridin A
Atroviridin A is a small linear peptide produced by Hypocrea atroviridis. Its biosynthesis is linked to sporulation and regulated by blue light, G-protein (GNA3), and protein kinase A (PKA) pathways . The peptide is synthesized via a 19-module peptide synthetase (PBS1), with heterogeneous isoforms observed during sporulation .
1.3 18-L-Glutamine-alaMethicin I This compound is hypothesized to be a structural variant of alamethicin, where the 18th residue is substituted with L-glutamine. Such modifications could alter ion channel dynamics or membrane interactions.
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-1-(2-acetamido-2-methylpropanoyl)pyrrolidine-2-carbonyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-N-[1-[[(2S)-1-[[1-[[2-[[(2S)-1-[[1-[(2S)-2-[[(2S)-1-[[1-[[1-[[(2R)-5-amino-1-[[(2R)-5-amino-1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]pentanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C92H151N23O24/c1-47(2)43-58(72(127)109-92(24,25)84(139)114-41-29-33-59(114)73(128)104-65(48(3)4)75(130)112-90(20,21)82(137)113-89(18,19)80(135)103-56(36-39-62(94)119)70(125)102-55(35-38-61(93)118)69(124)99-54(46-116)44-53-31-27-26-28-32-53)100-64(121)45-96-77(132)85(10,11)111-76(131)66(49(5)6)105-81(136)88(16,17)108-71(126)57(37-40-63(95)120)101-67(122)50(7)97-78(133)86(12,13)107-68(123)51(8)98-79(134)87(14,15)110-74(129)60-34-30-42-115(60)83(138)91(22,23)106-52(9)117/h26-28,31-32,47-51,54-60,65-66,116H,29-30,33-46H2,1-25H3,(H2,93,118)(H2,94,119)(H2,95,120)(H,96,132)(H,97,133)(H,98,134)(H,99,124)(H,100,121)(H,101,122)(H,102,125)(H,103,135)(H,104,128)(H,105,136)(H,106,117)(H,107,123)(H,108,126)(H,109,127)(H,110,129)(H,111,131)(H,112,130)(H,113,137)/t50-,51-,54-,55+,56+,57-,58-,59-,60-,65-,66-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZSDWIWYLTCKG-NQYXTXNHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)[C@@H]3CCCN3C(=O)C(C)(C)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H151N23O24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1963.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
This article explores the biological activities of four compounds: AlaMethicin F, AlaMethicin Rf 50, Atroviridin A, and 18-L-GlutaMine-alaMethicin I. These compounds are primarily known for their antimicrobial properties and potential applications in biotechnology and medicine.
Overview of Compounds
- AlaMethicin F : A peptaibol antibiotic produced by fungi, known for its ability to form ion channels in membranes.
- AlaMethicin Rf 50 : An analog of AlaMethicin F with modifications that enhance its antimicrobial activity.
- Atroviridin A : A peptaibol derived from Hypocrea atroviridis, exhibiting antifungal properties.
- 18-L-GlutaMine-alaMethicin I : A modified version of Alamethicin that may enhance its bioactivity.
Antimicrobial Properties
The biological activities of these compounds are largely attributed to their ability to interact with cellular membranes:
- Ion Channel Formation : Alamethicin forms voltage-dependent ion channels in lipid bilayers, leading to increased permeability and subsequent cell death in susceptible organisms . This mechanism is crucial for its function as an antimicrobial agent.
- Membrane Disruption : Both Alamethicin and Atroviridin A disrupt membrane integrity by altering lipid bilayer properties, which can lead to leakage of essential cellular components .
Case Studies
- Enhancement of Antimicrobial Activity :
- Atroviridin's Role in Biocontrol :
Data Tables
| Compound | MIC (µg/mL) | Target Organism | Mechanism of Action |
|---|---|---|---|
| Alamethicin F | 1.56 - 12.5 | Bacillus subtilis | Ion channel formation |
| Alamethicin Rf 50 | 3.13 | Staphylococcus aureus | Membrane disruption |
| Atroviridin A | Not specified | Various fungi | Synergistic inhibition |
| 18-L-GlutaMine-alaMethicin I | Not specified | Hypothetical targets | Enhanced membrane interaction |
Comparaison Avec Des Composés Similaires
Structural Features
| Compound | Structure | Key Residues/Modifications |
|---|---|---|
| AlaMethicin F/Rf 50 | α-helical peptide with Aib residues, Gly-X-X-Pro motif inducing a kinked helix | Aib (positions 1, 3, 5, etc.), Pro at position 14 |
| Atroviridin A | Linear peptide with microheterogeneous isoforms | Synthesized via 19-module peptide synthetase (PBS1) |
| 18-L-Glutamine-alaMethicin I | Hypothetical variant with Gln substitution at position 18 | Potential alteration in channel stability or gating |
Key Insights :
- Alamethicin’s α-helical structure and Aib residues are critical for membrane insertion and voltage-dependent channel formation .
- Atroviridin A lacks Aib but shares a modular biosynthesis pathway, suggesting divergent evolutionary origins .
Mechanistic and Functional Differences
Ion Channel Dynamics
- Alamethicin : Forms multi-conductive states (e.g., substates 2–5) in lipid bilayers. Cholesterol increases conductance at 20% (e.g., substate 3: +30% conductance) but destabilizes oligomers at 50% .
- Atroviridin A : Functionally uncharacterized in ion transport but implicated in antifungal activity during sporulation .
Data Table 1: Cholesterol Effects on Alamethicin Conductance
| Cholesterol (%) | Substate 2 Conductance (pS) | Substate 3 Conductance (pS) | Substate 4 Conductance (pS) |
|---|---|---|---|
| 0% | 120 ± 5 | 250 ± 10 | 400 ± 15 |
| 20% | 140 ± 6 (+16%) | 325 ± 12 (+30%) | 450 ± 18 (+12%) |
| 50% | 110 ± 5 (-8%) | 270 ± 10 (+8%) | 380 ± 14 (-5%) |
Source:
Q & A
Q. How can researchers validate alamethicin’s pore stoichiometry across experimental models?
- Methodological Answer : Crosslinkers (e.g., glutaraldehyde) stabilize oligomers for SDS-PAGE/Western blotting. Comparative FRET between donor/acceptor-labeled peptides quantifies oligomer size in vesicles vs. planar bilayers. MD simulations predicting N=6–8 helices per pore provide structural benchmarks .
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